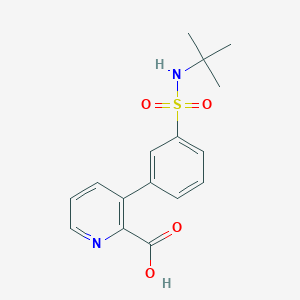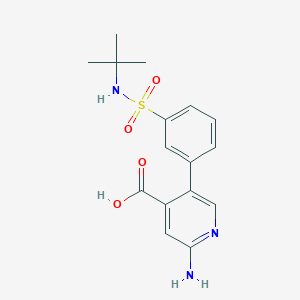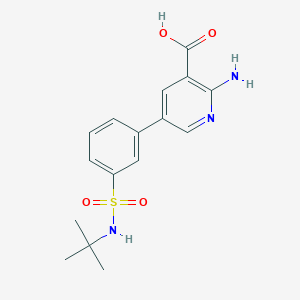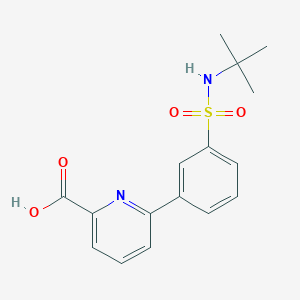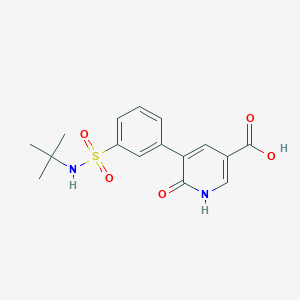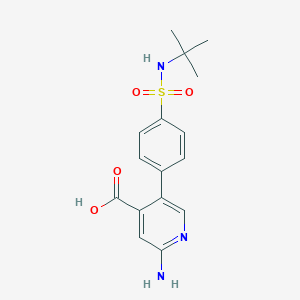
3-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-t-Butylsulfamoylphenyl)isonicotinic acid (3-BTPA) is a synthetic compound with a wide range of applications in the fields of scientific research and biochemistry. It is a highly potent inhibitor of several enzymes, and it has been used in a variety of laboratory experiments to study the effects of enzyme inhibition on biochemical and physiological processes.
Scientific Research Applications
3-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% has been used in a variety of scientific research applications, including enzyme inhibition studies, protein expression studies, and drug development studies. It has been used to study the effects of enzyme inhibition on biochemical and physiological processes, as well as to study the effects of protein expression on cell growth and development. Additionally, it has been used in drug development studies to evaluate the effects of drug compounds on various biological processes.
Mechanism of Action
3-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% acts as an inhibitor of several enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. It binds to the active site of the enzyme, blocking its activity and preventing the enzyme from catalyzing its reaction. This inhibition of enzyme activity can have a wide range of effects on biochemical and physiological processes.
Biochemical and Physiological Effects
The inhibition of enzyme activity by 3-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% can have a wide range of effects on biochemical and physiological processes. For example, it has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which can reduce inflammation and pain. Additionally, it has been shown to inhibit the activity of enzymes involved in the metabolism of cholesterol, which can reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
The use of 3-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% in laboratory experiments offers several advantages. It is a highly potent inhibitor of several enzymes, and it has a high purity and yield. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, and it can be difficult to dissolve in aqueous solutions. Additionally, it can be toxic in high concentrations, and it can cause irritation to the skin and eyes.
Future Directions
There are several potential future directions for the use of 3-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% in scientific research. For example, it could be used to further study the effects of enzyme inhibition on biochemical and physiological processes. Additionally, it could be used to study the effects of protein expression on cell growth and development. It could also be used to evaluate the effects of drug compounds on various biological processes. Finally, it could be used to study the effects of enzyme inhibition on the metabolism of cholesterol and other lipids, which could lead to new treatments for cardiovascular disease.
Synthesis Methods
3-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% is synthesized by a reaction of 4-t-butylsulfamoylphenyl isonicotinic acid with a base, such as NaOH or KOH. This reaction results in a product of high purity and yield. The reaction is usually carried out in aqueous solution, and the reaction conditions are adjusted to optimize the yield.
properties
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)12-6-4-11(5-7-12)14-10-17-9-8-13(14)15(19)20/h4-10,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELLOUMXWMIOOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395329.png)
